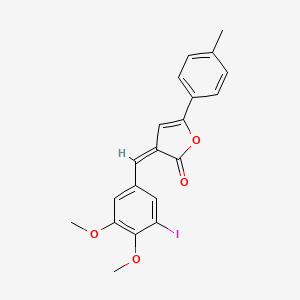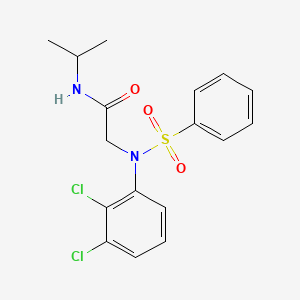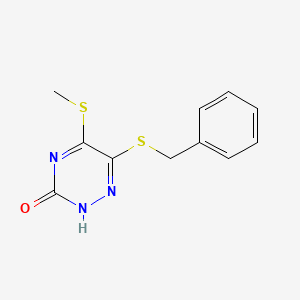![molecular formula C16H14N2O B5230532 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indole derivatives. It is commonly referred to as MMPI or 3M-2I. This compound has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one are complex and varied. It has been found to modulate the expression of various genes and proteins, which can lead to changes in cell growth, differentiation, and apoptosis. Additionally, it has been shown to have anti-inflammatory effects, which can help to reduce the severity of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is its high yield and purity, which makes it suitable for use in a wide range of lab experiments. Additionally, it has been found to be relatively stable and easy to handle. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for the research and development of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. Some possible areas of focus include:
1. Further investigation of its anti-cancer properties and potential applications in cancer therapy.
2. Exploration of its potential applications in the treatment of neurodegenerative diseases.
3. Development of new synthetic methods for the production of this compound.
4. Investigation of its potential applications in the treatment of inflammatory diseases.
5. Examination of its mechanism of action and identification of its molecular targets.
Conclusion:
In conclusion, 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a promising compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its synthesis method is relatively straightforward, and it has been found to exhibit a wide range of pharmacological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research and development in this area.
Méthodes De Synthèse
The synthesis of 3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves the condensation of 3-methylbenzylamine and isatin in the presence of an acid catalyst. The reaction takes place at a high temperature and produces a yellow-orange solid, which is then purified through recrystallization. The yield of the reaction is typically high, and the purity of the final product can be verified through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
3-[(3-methylphenyl)iminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-5-4-6-12(9-11)17-10-14-13-7-2-3-8-15(13)18-16(14)19/h2-10,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHPUHSDPPPRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)


![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)

![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)

